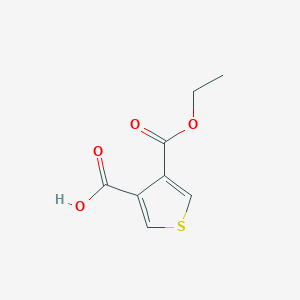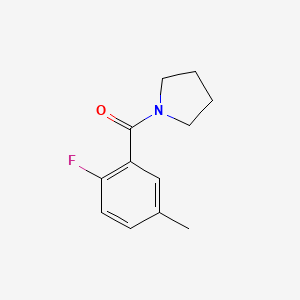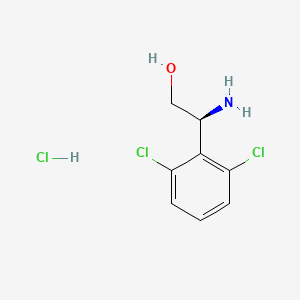![molecular formula C17H21ClN4 B14021797 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine CAS No. 77919-88-1](/img/structure/B14021797.png)
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a methylideneamino group, and a guanidine moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine typically involves the reaction of 4-methylbenzaldehyde with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the methylideneamino linkage. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and methylideneamino compounds, such as:
- 1,2-Bis(4-methylphenyl)ethane-1,2-dione
- N-[Bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
Uniqueness
1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of 4-methylphenyl groups and guanidine moiety makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
77919-88-1 |
|---|---|
Molecular Formula |
C17H21ClN4 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)methylideneamino]-2-methylguanidine;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-12-4-8-14(9-5-12)16(20-21-17(18)19-3)15-10-6-13(2)7-11-15;/h4-11H,1-3H3,(H3,18,19,21);1H |
InChI Key |
SBZMUBIALITELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=NC)N)C2=CC=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


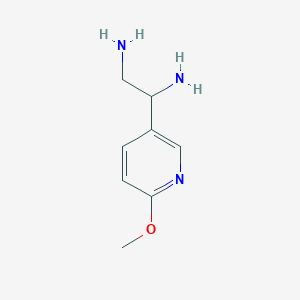
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

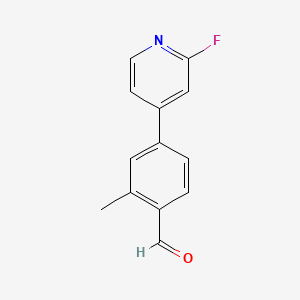
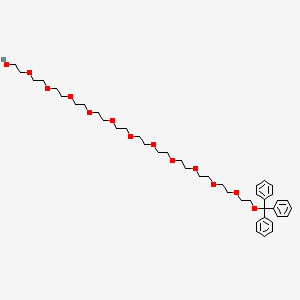
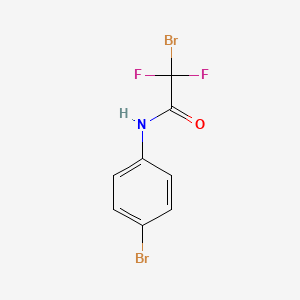

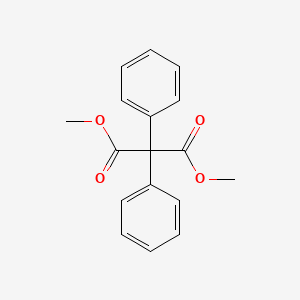
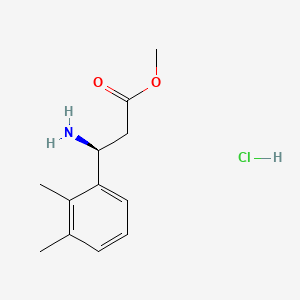
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
